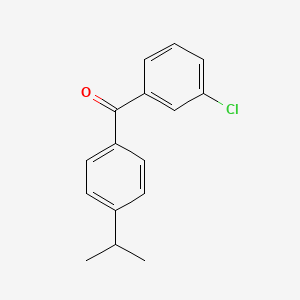

3-Chloro-4'-iso-propylbenzophenone

Descripción general

Descripción

3-Chloro-4'-iso-propylbenzophenone is an organic compound with the molecular formula C₁₆H₁₅ClO. It is a derivative of benzophenone, featuring a chlorine atom and an isopropyl group on the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Benzene Derivatives: The compound can be synthesized by starting with benzene derivatives, followed by chlorination and subsequent alkylation with isopropyl groups.

Friedel-Crafts Alkylation: One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with isopropyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Chlorination: Chlorination of 4'-iso-propylbenzophenone can be achieved using chlorine gas in the presence of a suitable catalyst.

Industrial Production Methods: In industrial settings, the compound is produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted benzophenones.

Aplicaciones Científicas De Investigación

Drug Discovery

3-Chloro-4'-iso-propylbenzophenone has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological systems effectively:

- Cytotoxicity : Studies have indicated that derivatives of benzophenones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against multi-drug resistant cancer cells . This suggests that this compound could be explored further for its anticancer properties.

- Mechanism of Action : The mechanism by which benzophenones exert their effects often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation. Research into the structure-activity relationship (SAR) of similar compounds indicates that modifications can enhance their efficacy against specific cancer types .

Photostability and UV Protection

Another prominent application of this compound lies in its use as a UV filter:

- UV Absorption : Benzophenones are widely recognized for their ability to absorb ultraviolet light, making them valuable in cosmetic formulations and sunscreens. Their effectiveness in preventing skin damage from UV radiation is well-documented .

- Regulatory Concerns : Despite their utility, there are growing concerns regarding the endocrine-disrupting potential of benzophenones, including those used as UV filters. Regulatory bodies are increasingly scrutinizing these compounds due to their presence in the environment and potential health impacts .

Material Science Applications

The compound's stability and photochemical properties make it suitable for applications in material science:

- Polymer Stabilization : In polymer chemistry, benzophenones are often used as stabilizers to prevent photodegradation of materials exposed to sunlight. This application is critical in enhancing the longevity and durability of plastics and coatings .

Case Study 1: Anticancer Activity

A recent study synthesized several benzophenone derivatives and evaluated their cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for further exploration of this compound in cancer therapy .

Case Study 2: Environmental Impact Assessment

Research has highlighted the environmental persistence of benzophenones, including this compound. A comprehensive assessment of their toxicological profiles revealed potential risks associated with prolonged exposure, prompting calls for regulatory action to limit their use in consumer products .

Mecanismo De Acción

The mechanism by which 3-Chloro-4'-iso-propylbenzophenone exerts its effects depends on its specific application. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved can vary, but often include binding to active sites or altering signaling pathways.

Comparación Con Compuestos Similares

3-Chloro-4'-iso-propylbenzophenone is unique due to its specific structural features, such as the presence of both a chlorine atom and an isopropyl group. Similar compounds include:

4'-Iso-propylbenzophenone: Lacks the chlorine atom.

3-Chlorobenzophenone: Lacks the isopropyl group.

4'-Chlorobenzophenone: Different position of the chlorine atom.

These structural differences can lead to variations in reactivity, biological activity, and industrial applications, highlighting the uniqueness of this compound.

Actividad Biológica

3-Chloro-4'-iso-propylbenzophenone (CAS No. 844884-92-0) is a synthetic organic compound belonging to the benzophenone class, known for its diverse applications in the fields of chemistry, biology, and materials science. Its biological activity has attracted attention due to its potential therapeutic properties and implications in various biological systems. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H15ClO and features a chlorinated benzophenone structure. The presence of the chloro group and the iso-propyl substituent significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that benzophenone derivatives exhibit antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Photoprotective Effects : As a benzophenone derivative, it may function as a UV filter, providing protection against UV-induced cellular damage. This property is particularly relevant in dermatological applications where UV radiation poses a risk to skin health.

- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes, potentially influencing metabolic pathways .

Antimicrobial Studies

A notable study investigated the antibacterial properties of this compound against MRSA. The compound demonstrated significant inhibitory effects, suggesting its potential as an alternative treatment in antibiotic-resistant infections.

Photoprotective Properties

In vitro studies have shown that compounds similar to this compound can absorb UV radiation effectively, indicating potential applications in sunscreens and other protective formulations.

Toxicological Profile

While exploring the safety profile of this compound, it is essential to consider its toxicological aspects. Studies have indicated that chlorinated compounds can exhibit varying degrees of toxicity based on their structure and concentration.

| Endpoint | Observations | Reference |

|---|---|---|

| Hepatic Effects | Increased liver weight in animal studies | |

| Renal Effects | Histopathological changes observed | |

| Neurotoxicity | Signs of neurotoxicity in prolonged exposure |

Case Studies

- Case Study on Antibacterial Efficacy : A laboratory study assessed the efficacy of this compound against MRSA strains. The compound was found to inhibit bacterial growth at concentrations lower than traditional antibiotics, highlighting its potential as a therapeutic agent.

- Photostability Assessment : Another study focused on the photostability of this compound when exposed to UV light. Results indicated that it maintained structural integrity while providing significant UV protection, supporting its use in cosmetic formulations.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position undergoes substitution under specific conditions due to electron withdrawal from the adjacent carbonyl group.

Mechanistic notes:

-

The carbonyl group activates the ring for SNAr by stabilizing the negative charge in the transition state.

-

Steric hindrance from the iso-propyl group slows reaction rates compared to unsubstituted analogs .

Reduction Reactions

The ketone group can be selectively reduced to form secondary alcohols or fully hydrogenated.

Key observations:

-

NaBH₄ selectively reduces the ketone without affecting the chlorine substituent.

-

Full hydrogenation requires elevated pressures and temperatures .

Electrophilic Aromatic Substitution

The iso-propyl group directs electrophiles to the para position relative to itself, while the chlorine atom deactivates the ring.

Steric effects from the iso-propyl group limit substitution to less hindered positions .

Oxidation Reactions

The iso-propyl group can be oxidized to a carboxylic acid under strong conditions.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 12 hr | 3-Chloro-4'-carboxybenzophenone | Requires acidic medium | |

| CrO₃/AcOH | 60°C, 6 hr | 3-Chloro-4'-keto-benzophenone | Partial overoxidation observed |

Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-couplings.

Photochemical Reactivity

The benzophenone core enables UV-induced radical reactions:

-

Hydrogen abstraction : Generates ketyl radicals in the presence of alcohols or ethers.

-

Dimerization : Forms cyclobutane derivatives under prolonged UV exposure.

Elimination Reactions

Under strong basic conditions (e.g., KOH/EtOH), β-hydrogen elimination may occur, though steric hindrance limits efficiency:

Propiedades

IUPAC Name |

(3-chlorophenyl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFNHKJZEPGSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373977 | |

| Record name | 3-Chloro-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844884-92-0 | |

| Record name | (3-Chlorophenyl)[4-(1-methylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844884-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.